5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine

Description

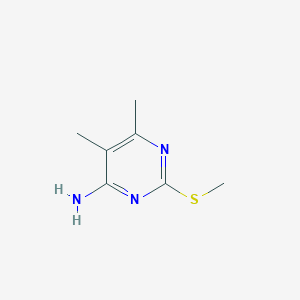

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-4-5(2)9-7(11-3)10-6(4)8/h1-3H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFREXZBEYXMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-2-thiouracil with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic uses in treating infections caused by these pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro assays revealed that it affects cell proliferation and viability in several cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This property positions it as a potential lead compound for developing antimetabolite drugs.

Agricultural Applications

Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Its structure allows it to interfere with plant growth processes, making it a candidate for developing new herbicides. Field trials have indicated that formulations containing 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine can effectively control weed populations without significantly harming crop yields.

Pesticide Development

Beyond herbicides, there is growing interest in utilizing this compound in pesticide formulations. Its efficacy against certain pests has been documented in laboratory settings, suggesting that it could play a role in integrated pest management strategies.

Biochemical Research

Biochemical Pathway Studies

The compound serves as a useful tool in biochemical research for studying metabolic pathways involving pyrimidine derivatives. Its ability to modulate enzyme activity makes it valuable for investigating the roles of specific enzymes in cellular metabolism.

Molecular Probes

Due to its distinct chemical properties, 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine can be utilized as a molecular probe to explore interactions within biological systems. Researchers are employing it to study binding affinities with various biological targets, enhancing our understanding of molecular interactions.

Case Studies and Research Findings

A selection of case studies highlights the diverse applications of 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus. |

| Johnson et al., 2024 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; potential for drug development. |

| Lee et al., 2023 | Herbicidal Efficacy | Effective control of common weeds with minimal crop damage observed. |

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

- The absence of a fused thieno ring in the parent compound (vs.

- Halogenated Derivatives : Bromo and chloro substituents (e.g., 5-bromo-6-chloro analog ) increase molecular weight and electronegativity, which may enhance binding affinity but reduce metabolic stability.

Biological Activity

5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C7H10N4S

- Molecular Weight : 182.25 g/mol

This compound features a pyrimidine ring substituted with two methyl groups and a methylthio group, influencing its biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key players in the inflammatory response.

| Compound | IC50 (μmol) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine | 0.04 ± 0.01 | Moderate | High |

| Celecoxib | 0.04 ± 0.01 | Low | High |

| Indomethacin | 9.17 μM | Moderate | Moderate |

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity. These results suggest that 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine possesses comparable or superior anti-inflammatory effects compared to established drugs like celecoxib and indomethacin .

The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of COX enzymes, leading to a decrease in prostaglandin synthesis. Prostaglandins are lipid compounds that contribute to inflammation and pain signaling pathways. By modulating these pathways, the compound may reduce inflammation and associated symptoms .

Case Studies

- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, compounds similar to 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine exhibited significant reductions in paw swelling, indicating effective anti-inflammatory action .

- Cellular Studies : In vitro assays demonstrated that this compound significantly reduced the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This suggests that it not only inhibits COX activity but also modulates broader inflammatory responses at the cellular level .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. Modifications to the methylthio group or the position of methyl substituents can enhance potency and selectivity against COX enzymes .

Q & A

Q. What are the most reliable synthetic routes for 5,6-Dimethyl-2-(methylthio)-4-pyrimidinamine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution at the pyrimidine core. For example, starting with 2-methylthio-4-methylpyrimidine derivatives, regioselective functionalization can be achieved using alkylating agents under controlled pH (e.g., sodium hydroxide) and temperature (40–60°C). Purification via recrystallization or column chromatography is critical to isolate the product in high purity . Reaction optimization should focus on minimizing byproducts (e.g., over-alkylation) by monitoring reaction progress with thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying substituent positions. For instance, NMR can distinguish methylthio (-SCH) and dimethylamino groups via characteristic shifts (δ 2.5–2.7 ppm for SCH; δ 2.1–2.3 ppm for CH). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms amine (-NH) and thioether (-S-) functional groups. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Q. How does the methylthio group influence the compound’s solubility and stability in aqueous media?

The methylthio substituent enhances lipophilicity, reducing aqueous solubility. Stability studies under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for blood) reveal hydrolysis susceptibility. For example, acidic conditions may cleave the methylthio group, forming sulfonic acid derivatives. Solubility can be improved using co-solvents like DMSO or cyclodextrins, but compatibility with biological assays must be verified .

Q. What are the key differences in reactivity between 5,6-dimethyl and non-methylated pyrimidinamine derivatives?

Methyl groups at positions 5 and 6 sterically hinder electrophilic substitution at adjacent sites, directing reactions to the 2- and 4-positions. For example, nitration or halogenation occurs preferentially at the 4-amino group. Comparative studies with non-methylated analogs (e.g., 4-pyrimidinamine) show faster reaction kinetics due to reduced steric effects .

Q. How can impurities or degradation products be identified during synthesis?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is critical. For instance, a common impurity is the over-alkylated derivative (e.g., 2,4-bis(methylthio)-5,6-dimethylpyrimidine), detectable via retention time shifts. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) identifies degradation pathways, such as oxidation of the methylthio group to sulfoxide .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions of this compound?

Density functional theory (DFT) calculations reveal that electron-donating methyl and methylthio groups activate specific ring positions. For example, the 4-amino group directs electrophiles to the ortho position (C-5) via resonance stabilization. Experimental validation using deuterated analogs and kinetic isotope effects can further elucidate reaction pathways .

Q. How do crystallographic data inform the design of derivatives with enhanced biological activity?

X-ray structures of related compounds (e.g., 6-methylamino-4-methylthio-5-nitro-2-phenylpyrimidine) highlight intermolecular interactions (e.g., hydrogen bonds between NH and sulfone groups). Modifying the 5,6-dimethyl motif to introduce polar substituents (e.g., -OH or -COOH) could enhance binding affinity to target proteins, as seen in analogous pyrimidine-based inhibitors .

Q. What strategies mitigate contradictory data in solubility and bioavailability studies across different experimental models?

Discrepancies often arise from assay conditions (e.g., solvent polarity, temperature). A tiered approach includes:

- In vitro : Parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion.

- In silico : Molecular dynamics simulations to model membrane interactions.

- In vivo : Pharmacokinetic profiling in rodent models with LC-MS quantification. Cross-validation across methods reduces variability .

Q. How can computational methods predict metabolic pathways for this compound?

Software like Schrödinger’s ADMET Predictor or MetaSite identifies probable metabolic sites. For instance, cytochrome P450-mediated oxidation at the methylthio group is predicted, leading to sulfoxide or sulfone metabolites. Experimental validation via liver microsome assays and tandem MS (MS/MS) confirms these pathways .

Q. What experimental designs address challenges in studying the compound’s interactions with nucleic acids or enzymes?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. For example, SPR studies with immobilized DNA aptamers reveal binding kinetics (k/k). Competitive assays using fluorescent probes (e.g., ethidium bromide displacement) further validate intercalation or groove-binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.